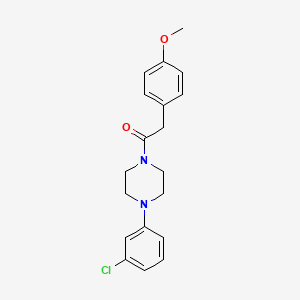

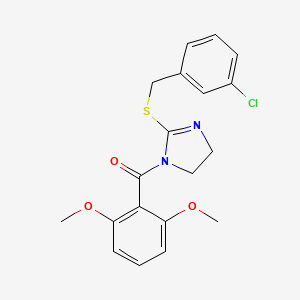

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis

The structure of piperazine derivatives is usually confirmed by HRMS, IR, 1H, and 13C NMR experiments .Chemical Reactions Analysis

Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction can lead to the formation of piperazinopyrrolidinones .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A study explored the synthesis of 1,2,4-triazine derivatives with piperazine amide moiety, demonstrating promising antiproliferative agents against MCF-7 breast cancer cells, highlighting the potential of similar structures in cancer treatment (Yurttaş et al., 2014). Additionally, piperazine-based tertiary amino alcohols and their dihydrochlorides were synthesized and evaluated for their antitumor activity, indicating a potential application in targeting tumor DNA methylation processes (Hakobyan et al., 2020).

Antipsychotic and Antimicrobial Activities

Compounds with a biphenyl moiety linked to aryl piperazine were synthesized and evaluated for their antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity, which could be beneficial in designing new therapeutic agents for psychiatric disorders (Bhosale et al., 2014). New 1,2,4-triazole derivatives exhibited antimicrobial activities, underscoring the chemical scaffold's potential in developing new antimicrobial agents (Bektaş et al., 2007).

Antituberculosis Studies

Research on the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives highlighted some compounds' significant antituberculosis and anticancer activities, offering insights into developing dual-action therapeutic agents (Mallikarjuna et al., 2014).

Antifungal, Antioxidant, and Enzyme Inhibitory Activities

Synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus was performed, and these compounds were evaluated for their antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, showing promising results that could contribute to developing multifunctional pharmaceutical agents (Mermer et al., 2018).

Synthesis and Characterization

Electrochemical synthesis provided a new approach to synthesizing substituted phenylpiperazine derivatives, presenting an environmentally friendly method for producing these compounds with high atom economy (Nematollahi & Amani, 2011). Another study focused on the conformational, vibrational, and DFT studies of a newly synthesized arylpiperazine-based drug, offering insights into its potential interactions with human GABA receptors (Onawole et al., 2017).

Eigenschaften

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c1-24-18-7-5-15(6-8-18)13-19(23)22-11-9-21(10-12-22)17-4-2-3-16(20)14-17/h2-8,14H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVFJHZENIEIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2751825.png)

![3-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2751830.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2751833.png)

![7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B2751835.png)

![Ethyl 5-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2751836.png)

![Tert-butyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2751837.png)

![1-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2751845.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2751846.png)